molecular formula C24H33FO6 B127052 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione CAS No. 1524-86-3

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione

Cat. No. B127052
CAS RN: 1524-86-3
M. Wt: 436.5 g/mol
InChI Key: TZFZVQNBXVBQDC-JNQJZLCISA-N
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Description

The compound 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione is a synthetic steroid with potential anti-inflammatory properties. The introduction of fluorine atoms into the steroid structure has been shown to enhance the anti-inflammatory activity of these compounds. The papers provided discuss various synthetic routes and biological activities of related fluorinated steroids.

Synthesis Analysis

The synthesis of related fluorinated steroids often involves the introduction of halogen atoms into the steroid structure to prevent rearrangement and to maintain the desired configuration of the fluorine atoms. For example, the synthesis of 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and its analogs involves successive reactions with hypobromous acid, epoxidation, and fluorination . Another paper describes the preparation of water-soluble esters of a similar compound, which is important for increasing the bioavailability of these steroids .

Molecular Structure Analysis

The molecular structure of 9-fluoroprednisolone-21-acetate, a related compound, has been determined by X-ray crystallography. The structure shows hydrogen bonding and packing of the mean molecular plane approximately perpendicular to the crystallographic 4-fold axis . This detailed structural information is crucial for understanding the interaction of these steroids with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these steroids are complex and often require multiple steps. For instance, the synthesis of 11beta,21-dihydroxy-6alpha,16alpha-dimethyl-1,4-pregnadiene-3,20-dione and its 9-fluoro derivative involves microbiological oxidation and dehydrogenation steps . These reactions are carefully designed to introduce specific functional groups at desired positions in the steroid framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of these steroids, such as solubility, are manipulated by the introduction of different functional groups. For example, the synthesis of water-soluble esters aims to improve the solubility of these compounds, which can significantly affect their pharmacokinetic properties . The anti-inflammatory activity of these compounds is also a key chemical property that is assessed in comparison with other known steroids .

Scientific Research Applications

Stereochemical Investigations

  • The structure and stereochemistry of certain microbiological hydroxylation products, including 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione, have been investigated. These studies focus on the nuclear magnetic resonance spectra to understand the stereochemistry of hydroxyl compounds (Smit & Bakker, 2010).

Microbiological Transformations

  • Research on microbiological transformations involving compounds like 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione highlights the capabilities of specific microbial species, such as Aspergillus ochraceus, in hydroxylating and degrading steroid compounds (Sijde, Flines, & Waard, 2010).

Novel Anti-Inflammatory Applications

  • NS-126, a novel lipophilic anti-inflammatory corticosteroid, has been compared with fluticasone propionate in models of allergic rhinitis and airway eosinophilia. The compound's unique pharmacological profile, including its receptor affinity and inhibitory effects on Th(2) cytokine and chemokine production, demonstrates its potential as a therapeutic agent for allergic rhinitis (Inoue et al., 2010).

Synthesis and Spectral Analysis

  • Research into the synthesis and spectral analysis of various pregnene derivatives, including those similar to 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione, provides insights into their ultraviolet and infrared spectra, contributing to a better understanding of their chemical properties (Yin & Zheng, 2007).

Microbial Conversion Studies

  • Studies on microbial conversion processes have examined the optimal conditions for converting related steroid compounds to 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione. This research highlights the potential of microbial biotransformation in producing specific steroid derivatives (Xu, Xu, Cao, & Fa, 2000).

Diagnostic Markers in Neonates

  • The compound has been linked to research on neonates with 21-hydroxylase deficiency, where specific steroids similar in structure were used as diagnostic markers. This research provides valuable insights into early detection and diagnosis of congenital disorders (Christakoudi, Cowan, & Taylor, 2010).

Anti-Dyslipidemic and Anti-Oxidant Agents

  • Synthesis of new pregnane derivatives and their evaluation as potential anti-dyslipidemic and anti-oxidant agents is another area of interest. These studies contribute to the development of new therapeutic agents targeting specific health issues (Sethi et al., 2007).

Steroid Synthesis and Structure Elucidation

  • The synthesis and structure elucidation of various steroids, including those structurally similar to 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione, have been a focus in pharmaceutical chemistry. These studies aid in understanding the complex structures and potential applications of steroids (Huy & Diep, 2015).

Anti-Inflammatory Antedrugs

  • Development of steroidal anti-inflammatory antedrugs, which include derivatives of 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione, showcases efforts to create potent anti-inflammatory steroids with minimal systemic adverse effects (Ko et al., 2000).

Future Directions

The high receptor affinity and biotransformation rate of similar fluorinated steroids suggest that they may be useful for treating inflammatory diseases, particularly those involving the mucous membranes, such as conditions in the intestinal and respiratory tracts . This could indicate a potential direction for future research and development involving this compound.

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZVQNBXVBQDC-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118751
Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione

CAS RN

1524-86-3
Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,16alpha,17alpha,21-Tetrahydroxy-9alpha-fluoropregn-4-ene-3,20-dione 16,17-acetonide
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Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
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Record name 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
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Record name 11.BETA.,16.ALPHA.,17.ALPHA.,21-TETRAHYDROXY-9.ALPHA.-FLUOROPREGN-4-ENE-3,20-DIONE 16,17-ACETONIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 2
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 3
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 4
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 5
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 6
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione

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